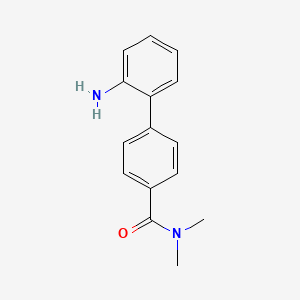

4-(2-Aminophenyl)-N,N-dimethylbenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2-aminophenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROKUIIRNXTBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718359 | |

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-30-8 | |

| Record name | 2′-Amino-N,N-dimethyl[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 2 Aminophenyl N,n Dimethylbenzamide

Synthesis of the 4-(2-Aminophenyl) Moiety and its Precursors

The synthesis of the 4-(2-aminophenyl) fragment is a critical step that requires precise control over regioselectivity to install the amino group at the desired position. This is typically achieved through either direct amination of a pre-functionalized aromatic ring or by carrying a masked amino group (such as a nitro group) through the synthesis, which is later converted to the amine.

Amination Reactions for Aromatic Systems

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. Several powerful methods have been developed for this purpose, any of which could be adapted for the synthesis of precursors to the target molecule.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.org The reaction's scope has been significantly expanded through the development of various generations of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the reaction steps. youtube.com For instance, a precursor like 1-bromo-2-nitrobenzene (B46134) could be coupled with an amine, or an aryl halide could be coupled with ammonia (B1221849) equivalents. wikipedia.org The mechanism proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. libretexts.orgyoutube.com

Ullmann Condensation : A copper-promoted alternative for C-N bond formation is the Ullmann condensation. wikipedia.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and involves the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for the N-arylation of anilines. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) : In cases where the aromatic ring is sufficiently electron-deficient, direct amination can occur via an SNAr mechanism. This requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (such as a halide). acs.orgtandfonline.com

Precursor Functionalization Strategies

A common and effective strategy for synthesizing the 2-aminophenyl moiety involves the use of a nitro group as a precursor to the amine. The nitro group is a powerful electron-withdrawing group that can direct other substitution reactions, and it is readily reduced to an amino group in the final steps of a synthesis.

A representative pathway could involve the following steps:

Nitration : An appropriate benzoyl derivative can be subjected to dinitration to introduce nitro groups onto the aromatic rings. For example, N-(4'-nitrobenzoyl)-aniline can be treated with a mixture of concentrated sulfuric acid and nitric acid to yield N-(4'-nitrobenzoyl)-2,4-dinitroaniline. google.com

Reduction : The resulting trinitro compound can then be reduced to the corresponding triamine. google.com This reduction is often achieved using reagents like sodium hydrosulfide (B80085) or catalytic hydrogenation.

Synthesis of the N,N-Dimethylbenzamide Scaffold

The N,N-dimethylbenzamide portion of the target molecule is typically synthesized through the amidation of a benzoic acid derivative.

Amidation Reactions of Benzoic Acid Derivatives

The direct condensation of a carboxylic acid and an amine to form an amide is a challenging reaction due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org To overcome this, various activation methods and catalysts have been developed. The most common approach involves converting the benzoic acid into a more reactive derivative (like an acid chloride) or using a coupling agent.

Alternatively, direct catalytic amidation methods offer a more atom-economical approach. A variety of catalysts can facilitate this transformation between a benzoic acid derivative and dimethylamine (B145610).

Table 1: Catalytic Systems for Direct Amidation of Benzoic Acid Derivatives

| Catalyst System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Titanium(IV) chloride (TiCl4) | Effective for a wide range of substrates. The reaction is proposed to proceed through the formation of a titanium-carboxylate adduct. | Pyridine, 85 °C | nih.gov |

| Titanium(IV) fluoride (B91410) (TiF4) | Provides secondary and tertiary amides in very high yields from both aromatic and aliphatic acids and amines. | 10 mol% catalyst, refluxing toluene (B28343) | rsc.org |

| Boric Acid | A simple, readily available, and mild catalyst for dehydrative amidation. | Solvent-free, direct heating | researchgate.net |

| Iridium Catalysis | Allows for direct C-H amidation of benzoic acids with sulfonyl azides, followed by decarboxylation to yield substituted anilines. | Ir catalyst, sulfonyl azide | nih.gov |

Alternative Routes to Substituted Benzamides

Beyond the direct amidation of carboxylic acids, several other methodologies exist for the synthesis of substituted benzamides.

Mitsunobu Reaction : This reaction provides a method for synthesizing N,N-disubstituted benzamides from benzoic acids and secondary amines. It typically involves triphenylphosphine (B44618) and an azodicarboxylate like diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov This represents a non-classical application of the Mitsunobu reaction for amide bond formation. nih.gov

Friedel-Crafts Carboxamidation : Arenes can be directly converted to benzamide (B126) derivatives using cyanoguanidine in the presence of a Brønsted superacid like triflic acid. nih.gov This electrophilic aromatic substitution reaction involves a proposed superelectrophilic intermediate. nih.gov

Copper-Catalyzed Reactions : A one-pot reaction using N,N-dimethylformamide (DMF) as both the solvent and the amide source can be used to synthesize N,N-dimethylbenzamides from starting materials like benzyl (B1604629) cyanide and iodobenzene, catalyzed by copper(I) oxide. researchgate.net

From Benzoyl Halides : The most traditional method involves the reaction of a benzoyl chloride with dimethylamine. The requisite benzoyl chloride can be prepared from the corresponding benzoic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride. google.comresearchgate.net

Coupling Strategies for Constructing the 4-(2-Aminophenyl)-N,N-dimethylbenzamide Framework

The final and key step in the synthesis is the formation of the C-C bond that links the "2-aminophenyl" and "4-(N,N-dimethylcarbamoyl)phenyl" moieties. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation.

Suzuki-Miyaura Coupling : This is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. nih.govresearchgate.net The reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov

A plausible Suzuki coupling strategy for the target molecule would involve the reaction between (2-aminophenyl)boronic acid (or a protected version) and a 4-halo-N,N-dimethylbenzamide (e.g., 4-bromo-N,N-dimethylbenzamide).

Reaction Components :

Aryl Halide : 4-Bromo- or 4-iodo-N,N-dimethylbenzamide.

Organoboron Reagent : (2-Aminophenyl)boronic acid.

Palladium Catalyst : A source of Pd(0), such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂. nih.gov

Ligand : Phosphine ligands (e.g., PCy₃, SPhos) or N-heterocyclic carbenes (NHCs) are often used to improve catalytic activity. nih.govnih.govresearchgate.net

Base : A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is required to activate the organoboron reagent. nih.govresearchgate.net

The development of robust NHC-palladacycle catalysts has even allowed for the coupling of less reactive amides directly with aryl boronic acids, showcasing the power of this reaction. researchgate.net

Alternative Coupling Strategies : While Suzuki coupling is the most direct C-C bond-forming strategy, one could envision assembling the core framework through a C-N bond-forming reaction first, followed by subsequent functionalization. For example, a Buchwald-Hartwig amination could couple 4-bromo-N,N-dimethylbenzamide with aniline. beilstein-journals.org The resulting 4-phenylamino-N,N-dimethylbenzamide would then require a challenging regioselective amination at the ortho position of the phenylamino (B1219803) ring to complete the synthesis. This multi-step approach is generally less efficient than a direct C-C coupling strategy for this specific target.

Optimized Reaction Conditions and Catalyst Systems

The construction of the aryl-nitrogen bond in this compound is typically accomplished via a Buchwald-Hartwig amination reaction. This involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would involve the reaction of a 4-halo-N,N-dimethylbenzamide with 2-phenylenediamine (or a protected version thereof).

The choice of catalyst system is critical for achieving high efficiency. Modern Buchwald-Hartwig reactions have evolved through several generations of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.orgorganic-chemistry.org For the coupling of an aryl halide with a primary amine like 2-phenylenediamine, sterically hindered phosphine ligands are generally preferred. These ligands help to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. wikipedia.org

A typical catalyst system would consist of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand. beilstein-journals.orgresearchgate.net Ligands like Xantphos have been shown to be effective in similar C-N bond-forming reactions. beilstein-journals.orgresearchgate.net The selection of the base is also crucial, with common choices including sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃). beilstein-journals.orgresearchgate.net Polar aprotic solvents such as dioxane or toluene are commonly employed. beilstein-journals.org

Based on analogous reactions found in the literature for the synthesis of related N-aryl benzamides and other amino-substituted biaryls, a plausible set of optimized reaction conditions can be proposed. For instance, the coupling of N-substituted 4-bromo-7-azaindoles with various amines has been successfully achieved using a combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane at elevated temperatures. beilstein-journals.org

| Parameter | Condition | Rationale |

|---|---|---|

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Commonly used and effective palladium precursors for cross-coupling reactions. beilstein-journals.orgresearchgate.net |

| Ligand | Xantphos or other bulky phosphine ligands (e.g., SPhos, XPhos) | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. organic-chemistry.orgbeilstein-journals.org |

| Base | Cs₂CO₃ or NaOt-Bu | Effective bases for deprotonating the amine and facilitating the catalytic cycle. beilstein-journals.orgresearchgate.net |

| Solvent | Dioxane or Toluene | Aprotic solvents that are well-suited for palladium-catalyzed cross-coupling reactions. beilstein-journals.org |

| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion. beilstein-journals.org |

Yield Optimization and Scalability Considerations

Optimizing the yield for the synthesis of this compound involves a careful balance of the reaction parameters discussed above. The molar ratio of reactants, catalyst loading, and reaction time are key factors to consider. In many Buchwald-Hartwig aminations, a slight excess of the amine component is used to ensure complete consumption of the more valuable aryl halide.

A patent for the synthesis of the isomeric compound, 2-amino-N,N-dimethylbenzamide, from isatoic anhydride (B1165640) and dimethylamine reports high yields, in some cases exceeding 90%. libretexts.org While the synthetic route is different, it highlights that high-yielding preparations of related aminobenzamides are achievable. For the Buchwald-Hartwig approach, yields for the coupling of various aryl halides with amines can range from moderate to excellent, often in the 80-95% range under optimized conditions. beilstein-journals.org

| Factor | Consideration for Optimization | Impact on Scalability |

|---|---|---|

| Catalyst Loading | Minimizing the amount of expensive palladium catalyst while maintaining a high reaction rate and yield. Typically in the range of 0.5-2 mol%. | Lower catalyst loading is crucial for cost-effective large-scale synthesis. |

| Reactant Stoichiometry | Using a slight excess of the less expensive reactant (typically the amine) to drive the reaction to completion. | Careful control of stoichiometry is important for process efficiency and minimizing waste. |

| Reaction Time | Monitoring the reaction progress to determine the optimal time for achieving maximum conversion without significant side product formation. | Shorter reaction times are desirable for increased throughput in an industrial setting. |

| Purification | Developing an efficient purification method (e.g., crystallization, chromatography) to isolate the product in high purity. | A simple and robust purification procedure is essential for scalable production. |

For scalability, several challenges may arise. The cost of the palladium catalyst and phosphine ligand can be a significant factor in large-scale production. Therefore, minimizing catalyst loading and ensuring catalyst recyclability are important considerations. The use of strong, potentially hazardous bases like NaOt-Bu may also present safety and handling challenges on a larger scale. The choice of solvent and the development of a robust workup and purification procedure are also critical for ensuring a scalable and economically viable process.

Mechanistic Investigations of Formation Reactions

The formation of this compound via the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

Reaction Kinetics and Rate-Determining Steps

For many Buchwald-Hartwig reactions, the oxidative addition of the aryl halide to the Pd(0) complex is considered the rate-determining step. wikipedia.org However, the RDS can be influenced by several factors, including the nature of the ligand, the base, the solvent, and the substrates. nih.gov For instance, studies have shown that with certain ligands, such as RuPhos, reductive elimination can become the rate-limiting step. acs.org

Kinetic studies on similar systems have revealed that the reaction is often first order in the palladium catalyst and the aryl halide, and zero order in the amine. nih.gov This is consistent with a scenario where oxidative addition is the RDS. However, if the amination or reductive elimination steps are rate-limiting, the kinetic profile can change. A detailed kinetic analysis for the specific synthesis of this compound would be necessary to definitively identify the rate-determining step under specific reaction conditions. Such an analysis would involve systematically varying the concentrations of the reactants and catalyst and monitoring the reaction rate.

Intermediates Identification and Characterization

The catalytic cycle of the Buchwald-Hartwig amination involves several key palladium intermediates. While direct observation of these intermediates can be challenging due to their transient nature, their existence is supported by extensive mechanistic studies on related systems. wikipedia.orgorganic-chemistry.org

The primary intermediates in the formation of this compound would be:

Pd(0)L₂ Complex: The active catalyst, where L represents the phosphine ligand.

Aryl-Pd(II)-Halide Complex: Formed after the oxidative addition of the 4-halo-N,N-dimethylbenzamide to the Pd(0) complex.

Aryl-Pd(II)-Amido Complex: Formed after the deprotonated 2-phenylenediamine coordinates to the palladium center, displacing the halide.

Product-Pd(0) Complex: Formed after reductive elimination, which releases the final product, this compound, and regenerates the Pd(0) catalyst.

An unproductive side reaction can sometimes compete with the desired reductive elimination, which is the β-hydride elimination. This can lead to the formation of hydrodehalogenated arene and an imine product. wikipedia.org

The characterization of these intermediates often relies on spectroscopic techniques such as NMR and X-ray crystallography on stable analogues or by using specialized techniques to trap and study the transient species. For example, Hartwig and others have successfully characterized arylpalladium(II) amido complexes, providing strong evidence for the proposed mechanism. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Aminophenyl N,n Dimethylbenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For a molecule like 4-(2-Aminophenyl)-N,N-dimethylbenzamide, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H and ¹³C NMR Assignments and Multi-Dimensional Techniques

The ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. The aromatic region would be complex, showing signals for the protons on both the benzamide (B126) and the aminophenyl rings. The N,N-dimethyl groups would likely appear as one or two singlets in the upfield region of the spectrum. The protons of the primary amine (-NH₂) would typically present as a broad singlet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide would be found at the downfield end of thespectrum. The aromatic carbons would appear in the typical range of 110-150 ppm. The methyl carbons of the N,N-dimethyl group would be located in the upfield region.

Multi-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment. A COSY spectrum would establish proton-proton coupling networks within each aromatic ring, while an HSQC spectrum would directly correlate each proton to its attached carbon atom, confirming the assignments made from the one-dimensional spectra. nih.gov

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~ 3.0 - 3.1 (singlet, 6H) | ~ 38.0 |

| C=O | - | ~ 170.0 |

| Aromatic CHs | ~ 6.7 - 7.8 (multiplets) | ~ 115.0 - 148.0 |

| NH₂ | ~ 4.5 - 5.5 (broad singlet, 2H) | - |

Conformational Analysis via NMR

The conformation of this compound, particularly the rotation around the amide C-N bond and the biaryl C-C bond, can be investigated using NMR techniques. nih.gov Due to the partial double bond character of the amide C-N bond, rotation can be restricted, leading to distinct NMR signals for the two methyl groups at low temperatures. reddit.com Variable temperature (VT) NMR studies can be employed to measure the energy barrier for this rotation. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.netfishersci.ca

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound (C₁₅H₁₆N₂O). molport.com This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For instance, an electrospray ionization (ESI) source in positive ion mode would likely detect the protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Substructures

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the [M+H]⁺ ion) which is then fragmented to produce a spectrum of product ions. researchgate.netrsc.orgmdpi.com The fragmentation pattern provides a "fingerprint" that can confirm the structure and reveal the connectivity of its substructures.

For this compound, characteristic fragmentation pathways would be expected. For example, cleavage of the amide bond could lead to fragment ions corresponding to the N,N-dimethylbenzoyl cation and the 2-aminophenyl radical cation or related species. The specific fragmentation pattern would be instrumental in confirming the arrangement of the two phenyl rings and the dimethylamide group. epa.govresearchgate.net

Hypothetical HRMS and MS/MS Fragmentation Data

| Technique | Ion | Expected m/z | Information Provided |

| HRMS | [M+H]⁺ | 241.1335 | Confirms elemental formula (C₁₅H₁₇N₂O⁺) |

| MS/MS | [M+H]⁺ | 241.1335 | Precursor ion for fragmentation |

| MS/MS Fragment | [C₉H₁₀NO]⁺ | 148.0757 | Corresponds to the N,N-dimethylbenzoyl fragment |

| MS/MS Fragment | [C₆H₇N]⁺ | 93.0573 | Corresponds to the aminophenyl fragment |

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. chemicalbook.com This technique provides precise coordinates for each atom, from which bond lengths, bond angles, and torsion angles can be calculated.

If a suitable single crystal of this compound could be grown, X-ray analysis would reveal:

The exact conformation of the molecule in the crystal lattice.

The dihedral angle between the planes of the two aromatic rings.

The planarity of the amide group.

Intermolecular interactions, such as hydrogen bonds involving the amine group and the carbonyl oxygen, which dictate the crystal packing. fishersci.ca

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 10.5 |

| b (Å) | ~ 8.2 |

| c (Å) | ~ 15.1 |

| β (°) | ~ 95.0 |

| Volume (ų) | ~ 1290 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Ring 1 vs Ring 2) | ~ 50° |

Single Crystal X-ray Diffraction Studies

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of similar structures, such as N-phenylbenzamide derivatives, provides insight into its likely molecular geometry. researchgate.net For instance, the crystal structures of various N-phenylbenzamides have been determined, revealing key conformational features. researchgate.net

It is anticipated that the molecule would exhibit a non-planar conformation. The dihedral angle between the two phenyl rings is a critical parameter. In related biphenyl (B1667301) systems, this angle is influenced by steric hindrance from substituents and by intermolecular forces within the crystal lattice. The presence of the N,N-dimethylcarboxamide group and the aminophenyl group will dictate the final solid-state conformation.

Expected Crystallographic Parameters:

Based on analogous structures, a hypothetical data table of expected crystallographic parameters is presented below. These values are illustrative and would require experimental verification.

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 15-25 |

| β (°) | 90-110 |

| Volume (ų) | 1500-2500 |

| Z (molecules/unit cell) | 4 or 8 |

This table is predictive and not based on experimental data for the title compound.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, including hydrogen bonds and van der Waals forces, are crucial in determining the physical properties of the solid.

For this compound, several key interactions are expected to direct its supramolecular assembly:

π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, would contribute to the stabilization of the crystal lattice.

C-H···π Interactions: The aromatic C-H bonds and the methyl C-H bonds can act as weak hydrogen bond donors to the π-systems of the phenyl rings, further stabilizing the three-dimensional network.

The interplay of these interactions would result in a complex and stable three-dimensional supramolecular architecture.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental for identifying functional groups within a molecule. While specific experimental spectra for this compound are not available, the characteristic vibrational frequencies can be predicted based on its known structure and data from analogous compounds.

Predicted Vibrational Frequencies and Assignments:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity (IR/Raman) |

| N-H (amine) | 3450-3300 | Asymmetric & Symmetric Stretch | Strong / Medium |

| C-H (aromatic) | 3100-3000 | Stretch | Medium / Strong |

| C-H (methyl) | 2980-2850 | Asymmetric & Symmetric Stretch | Medium / Medium |

| C=O (amide) | 1650-1630 | Stretch (Amide I band) | Very Strong / Medium |

| C=C (aromatic) | 1610-1580 | Stretch | Medium-Strong / Strong |

| N-H (amine) | 1620-1560 | Bend (Scissoring) | Strong / Weak |

| C-N (amide) | 1420-1380 | Stretch | Strong / Medium |

| C-N (aromatic amine) | 1340-1250 | Stretch | Strong / Medium |

This table is predictive and not based on experimental data for the title compound. The values are based on typical ranges for these functional groups.

The most prominent band in the IR spectrum is expected to be the C=O stretching vibration of the tertiary amide group. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3450-3300 cm⁻¹ region. The Raman spectrum would likely show strong signals for the aromatic C=C stretching modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε).

For this compound, the electronic spectrum is expected to be dominated by π→π* transitions associated with the two aromatic rings and the n→π* transition of the carbonyl group. The presence of the amino (-NH₂) and N,N-dimethylamido (-CON(CH₃)₂) groups, which are both auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl or benzamide.

Expected Electronic Transitions:

| Transition | Chromophore/Functional Group | Expected λ_max (nm) Range |

| π→π | Phenyl rings (biphenyl system) | 260-320 |

| n→π | Carbonyl group (C=O) | 300-350 |

This table is predictive and not based on experimental data for the title compound. The values are based on typical ranges for these electronic transitions in similar aromatic systems.

The conjugation between the two phenyl rings, facilitated by the biphenyl linkage, creates an extended π-system, leading to absorptions at longer wavelengths. The specific position of the amino group (ortho) will influence the degree of conjugation and the resulting λ_max values. Studies on related aminobenzaldehyde compounds show characteristic bands in the UV-Vis region that can be used for qualitative and quantitative analysis.

Computational and Theoretical Investigations of 4 2 Aminophenyl N,n Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed insights into electronic structure, molecular geometry, and energetics. For a molecule like 4-(2-Aminophenyl)-N,N-dimethylbenzamide, DFT calculations using a functional such as B3LYP with a basis set like 6-311G(d,p) would be appropriate for accurate predictions.

Electronic Structure and Molecular Orbital Analysis

A primary goal of quantum chemical calculations is to elucidate the electronic landscape of the molecule. This involves analyzing the distribution of electrons and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically on the amino group, which is a strong electron-donating group. The LUMO would likely be distributed across the benzamide (B126) portion of the molecule, particularly the carbonyl group and the associated phenyl ring, which act as electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher reactivity.

Furthermore, analysis of n → π* interactions is pertinent. This involves the donation of electron density from a non-bonding lone pair (n), such as on the nitrogen of the amino group or the oxygen of the carbonyl, into an adjacent anti-bonding π-orbital (π*). These interactions can significantly influence the molecule's conformation and stability.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |

Energetics of Conformational Isomers and Atropisomerism

The biphenyl (B1667301) core of this compound, combined with the bulky N,N-dimethylbenzamide and aminophenyl groups, suggests the possibility of distinct conformational isomers. The key dihedral angle is between the two phenyl rings. Rotation around this C-C single bond is hindered, which can lead to stable or metastable conformers.

A particularly interesting phenomenon in such substituted biphenyls is atropisomerism, where rotation around the central single bond is so restricted that it allows for the isolation of stable rotational isomers (atropisomers). To investigate this, a potential energy surface scan would be performed by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. The resulting energy profile would reveal the rotational energy barrier. A high barrier (typically > 20-25 kcal/mol) would indicate that atropisomers are stable and separable at room temperature.

Table 2: Hypothetical Rotational Energy Barrier Calculations

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 15.0 | Eclipsed (Sterically Hindered) |

| 45 | 2.5 | Skewed |

| 90 | 0.0 | Orthogonal (Transition State) |

| 135 | 4.5 | Skewed |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to a standard like tetramethylsilane (B1202638) (TMS), can help assign peaks in an experimental spectrum.

IR Spectroscopy: The calculation of vibrational frequencies provides a theoretical infrared spectrum. These frequencies correspond to specific molecular motions (stretching, bending). For this compound, characteristic peaks would include the N-H stretches of the primary amine, the C=O stretch of the amide, and various C-H and C-C stretches within the aromatic rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic transitions and thus the UV-Vis absorption spectrum. The calculations would likely show π → π* transitions associated with the aromatic systems as the most intense absorptions.

Molecular Dynamics (MD) Simulations

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the atoms as spheres and the bonds as springs, using a classical force field to calculate the forces between atoms and solve Newton's equations of motion. This allows for the exploration of conformational changes and flexibility in a simulated environment, such as in a solvent.

Conformational Landscape Exploration in Solution

An MD simulation of this compound, solvated in a box of water or another relevant solvent, would reveal its preferred conformations in solution. Over the course of a simulation (typically nanoseconds to microseconds), the molecule would explore various rotational and vibrational states. Analysis of the trajectory, for instance by plotting the dihedral angle between the phenyl rings over time, would show the most populated conformational states and the frequency of transitions between them. This provides a dynamic view of the conformational landscape that complements the static picture from quantum calculations.

Dynamic Behavior and Flexibility Analysis

MD simulations are also ideal for analyzing the flexibility of different parts of the molecule. This is often quantified by calculating the Root Mean Square Fluctuation (RMSF) for each atom over the simulation trajectory. Higher RMSF values indicate greater flexibility.

For this compound, the terminal methyl groups on the amide nitrogen are expected to show high flexibility. The aminophenyl group might also exhibit significant motion, while the atoms within the phenyl rings would be more constrained. Understanding this dynamic behavior is crucial for applications where molecular shape and flexibility are important.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

In Silico Modeling of Molecular Interactions

Computational modeling has become an indispensable tool in drug discovery and development, offering insights into molecular interactions that govern biological activity. These in silico methods allow researchers to predict how a compound might behave in a biological system, thereby guiding the synthesis and evaluation of new therapeutic agents.

Ligand Docking Simulations with Macromolecular Targets

Ligand docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or macromolecular target) to form a stable complex. The primary goal of ligand docking is to predict the binding mode and affinity of a ligand to a target protein.

In studies of various benzamide derivatives, molecular docking simulations have been instrumental in understanding their interactions with biological targets. For instance, in the development of N-substituted benzamide derivatives as potential antitumor agents, molecular docking simulations were used to study the binding affinity of these compounds towards histone deacetylases (HDACs), specifically HDAC2 and HDAC8. researchgate.net These simulations revealed key interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that contribute to the binding of the compounds to the active sites of these enzymes. researchgate.net

The general workflow for such simulations involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformational space is then explored to find the most favorable binding pose within the protein's active site, which is typically scored based on a function that estimates the binding energy.

Binding Affinity Prediction Methods

Predicting the binding affinity of a ligand to its target is a critical step in drug design. Various computational methods are employed for this purpose, ranging from relatively simple scoring functions used in molecular docking to more rigorous and computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

While specific binding affinity data for this compound is unavailable, studies on other novel compounds illustrate the application of these methods. For example, in the investigation of a novel pyrazole (B372694) derivative, the binding free energy and the contribution of different energy terms were calculated using the MM-GBSA method to assess its potential against the SARS-CoV-2 main protease. nih.gov This method combines molecular mechanics energy calculations with implicit solvation models to estimate the free energy of binding.

The binding affinity of a series of benzamide derivatives targeting the sigma-1 protein was evaluated using in vitro competition binding assays, which, while not a computational prediction method, provides the experimental data (Ki values) that computational models aim to predict. Such experimental data is crucial for validating and refining the predictive power of computational models.

Molecular Recognition Mechanisms

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. Understanding these mechanisms is fundamental to explaining how a ligand specifically recognizes and binds to its biological target.

Computational studies on benzamide derivatives have shed light on their molecular recognition mechanisms. For example, the analysis of N-substituted benzamide derivatives binding to HDACs highlighted the importance of specific interactions for their inhibitory activity. researchgate.net Similarly, research on novel inhibitors for cyclin-dependent kinases (CDK2/4/6) identified that polar interactions, particularly electrostatic interactions with key amino acid residues like Lys33/35/43 and Asp145/158/163, were crucial for the bioactivity of the inhibitors.

Molecular Interaction Profiling and Target Engagement Studies of 4 2 Aminophenyl N,n Dimethylbenzamide

Enzyme Inhibition Kinetics (In Vitro)

The ability of a compound to inhibit the activity of specific enzymes is a key area of investigation. In the case of 4-(2-Aminophenyl)-N,N-dimethylbenzamide and its close analogs, research has identified a significant inhibitory effect on a particular class of enzymes.

Identification of Enzyme Targets

Research has identified that derivatives of N-(2-aminophenyl)benzamide are potent inhibitors of histone deacetylases (HDACs). google.com HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. This deacetylation process leads to the condensation of chromatin, which can result in the repression of gene transcription.

The N-(2-aminophenyl)benzamide scaffold is a recognized zinc-binding group that interacts with the zinc ion present in the active site of zinc-dependent HDACs. This class of compounds has shown selectivity for Class I HDACs, which include HDAC1, HDAC2, and HDAC3. google.com These enzymes are primarily located in the nucleus and are key players in the suppression of gene expression.

A patent for N-(2-aminophenyl)benzamide derivatives as histone deacetylase inhibitors has disclosed the inhibitory activity of a compound believed to be this compound. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs

| Enzyme Target | IC50 (nM) |

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

Data sourced from patent information on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a structurally related compound, which exhibited this inhibitory profile and is considered a lead compound in this class. google.com

Mechanism of Enzyme Inhibition

The mechanism by which N-(2-aminophenyl)benzamide derivatives inhibit HDACs has been a subject of detailed study. These compounds are understood to function as slow-on/tight-binding inhibitors of HDAC1 and HDAC3. This kinetic behavior is distinct from the rapid-on/rapid-off inhibition observed with other classes of HDAC inhibitors, such as hydroxamates.

The core of the inhibitory mechanism lies in the interaction of the 2-aminobenzamide (B116534) group with the zinc-containing active site of the HDAC enzyme. By analogy to co-crystal structures of other inhibitors, it is proposed that the N-(2-aminophenyl)benzamide moiety inserts deep into the enzyme's catalytic site. The 2-amino group and the amide carbonyl are believed to form a bidentate chelation with the essential zinc ion (Zn2+) at the bottom of the catalytic tunnel, effectively blocking the enzyme's function. This interaction with the zinc cofactor is a hallmark of this class of inhibitors.

Receptor Binding Assays (In Vitro)

Receptor binding assays are used to determine if a compound interacts with specific receptors and to quantify the affinity of this interaction.

Ligand-Receptor Binding Affinity Determination

Based on extensive searches of publicly available scientific literature, no specific data from ligand-receptor binding affinity studies for this compound could be located.

Specificity and Selectivity Profiling

While the selectivity of N-(2-aminophenyl)benzamide derivatives within the histone deacetylase enzyme family has been documented, with a preference for Class I HDACs, a broader specificity and selectivity profile against a panel of other receptors and off-target proteins is not publicly available. google.com Such profiling is essential to understand the potential for off-target effects and to build a comprehensive safety profile.

Structure Activity Relationship Sar and Analogue Design Based on 4 2 Aminophenyl N,n Dimethylbenzamide Scaffold

Rational Design Principles for Structural Analogues

The rational design of analogues of 4-(2-Aminophenyl)-N,N-dimethylbenzamide is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacements and the modulation of conformational flexibility.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or mitigating undesirable effects. For the this compound scaffold, several key positions are amenable to such modifications.

The 2-Amino Group on the Phenyl Ring: The primary amino group is a critical hydrogen bond donor and can significantly influence the molecule's interaction with its biological target. Bioisosteric replacements for the amino group could include hydroxyl (-OH), methoxy (B1213986) (-OCH3), or small alkylamino groups. These substitutions can modulate the hydrogen bonding capacity and the electronic properties of the phenyl ring.

The N,N-dimethylamide Moiety: The dimethylamide group is a key feature that can be altered to probe its role in binding and solubility. Replacing one or both methyl groups with larger alkyl groups or incorporating them into a cyclic system (e.g., pyrrolidine (B122466), piperidine) can explore the steric tolerance of the binding pocket. Furthermore, replacement of the amide with bioisosteres such as a sulfonamide or a reverse amide could alter the hydrogen bonding pattern and metabolic stability.

A hypothetical exploration of bioisosteric replacements and their potential impact on activity is presented in Table 1.

Table 1: Hypothetical Bioisosteric Replacements for the this compound Scaffold and Their Rationale

| Position of Modification | Original Group | Bioisosteric Replacement | Rationale for Modification |

| 2-position on the phenyl ring | -NH2 | -OH, -SH, -CH3 | Modulate hydrogen bonding capacity and lipophilicity. |

| N,N-dimethylamide | -N(CH3)2 | Pyrrolidinyl, Piperidinyl, Morpholinyl | Introduce conformational constraints and alter solubility. |

| Amide linker | -CONH- | -NHCO-, -SO2NH- | Alter hydrogen bond donor/acceptor pattern and metabolic stability. |

| Benzene ring of benzamide (B126) | Phenyl | Pyridyl, Thienyl | Introduce heteroatoms for potential new interactions and modify electronic properties. |

Controlling the conformational flexibility of a molecule is a powerful strategy to enhance binding affinity and selectivity. An overly flexible molecule may adopt numerous conformations, only one of which might be active, leading to an entropic penalty upon binding. Conversely, a rigid molecule might not be able to adopt the optimal conformation for binding.

For the this compound scaffold, the bond connecting the two phenyl rings allows for considerable rotational freedom. Strategies to modulate this flexibility include:

Introduction of Ring Systems: Fusing the two aromatic rings through a bridging atom or a small ring system can lock the molecule into a more defined conformation. This approach can help to determine the bioactive conformation.

Incorporation of Bulky Groups: Introducing bulky substituents adjacent to the connecting bond can restrict rotation and favor specific rotamers.

Cyclization of Substituents: As mentioned in the bioisosteric replacement section, incorporating the N,N-dimethyl groups into a cyclic amine can reduce the number of available conformations.

Studies on related benzamide structures have shown that modulating conformational freedom can significantly impact binding affinity. For example, in a series of aminobutyl-benzamides, constraining the amine portion within a ring system was found to be crucial for high affinity to sigma receptors. nih.gov

Synthesis of Designed Analogues

The synthesis of a library of analogues based on the this compound scaffold can be achieved through systematic substitution pattern exploration and combinatorial approaches.

A systematic approach to exploring the SAR involves the synthesis of individual, well-characterized compounds with specific modifications at each key position. A common synthetic route to generate analogues of this compound could start from 4-nitrobenzoyl chloride. This intermediate can be reacted with a variety of substituted anilines to introduce diversity in one of the aromatic rings. Subsequent reduction of the nitro group to an amine, followed by further modifications, allows for the exploration of a wide range of functional groups. researchgate.net

For instance, to synthesize analogues with variations on the N,N-dimethylamide, one could start with 4-aminobenzoic acid, protect the amino group, and then form the amide with a diverse set of secondary amines. Deprotection would then yield the desired analogues.

Combinatorial chemistry offers a powerful tool for the rapid generation of large libraries of related compounds. core.ac.uk For the this compound scaffold, a solution-phase parallel synthesis approach could be employed. This would involve a multi-well plate format where a common scaffold is reacted with a diverse set of building blocks in each well.

For example, a library could be generated by reacting a core intermediate, such as 4-fluoro-N-(2-nitrophenyl)benzamide, with a library of amines to displace the fluorine. Subsequent reduction of the nitro group would yield a library of analogues with diverse substituents at the 4-position of the benzamide ring. This method allows for the efficient exploration of a large chemical space to identify promising lead compounds.

Correlation of Structural Modifications with Molecular Interaction Profiles

The ultimate goal of SAR studies is to understand how specific structural changes affect a molecule's interaction with its biological target. This is often achieved by measuring the biological activity of the synthesized analogues in relevant assays.

For instance, in the context of histone deacetylase (HDAC) inhibitors, a class of compounds to which some benzamides belong, the 2-aminophenyl group is known to interact with a zinc ion in the enzyme's active site. nih.govnih.gov Modifications to this group would be expected to have a profound impact on inhibitory activity.

The following table presents hypothetical data illustrating how structural modifications to the this compound scaffold could influence inhibitory activity against a hypothetical enzyme.

Table 2: Hypothetical SAR Data for Analogues of this compound

| Compound | R1 (on 2-aminophenyl) | R2 (on benzamide) | R3 (on amide nitrogen) | IC50 (nM) |

| Parent | -NH2 | -H | -CH3, -CH3 | 150 |

| 1a | -OH | -H | -CH3, -CH3 | 500 |

| 1b | -NHCH3 | -H | -CH3, -CH3 | 120 |

| 2a | -NH2 | -F | -CH3, -CH3 | 80 |

| 2b | -NH2 | -OCH3 | -CH3, -CH3 | 200 |

| 3a | -NH2 | -H | -CH2CH3, -CH2CH3 | 350 |

| 3b | -NH2 | -H | Pyrrolidinyl | 100 |

From this hypothetical data, several SAR trends can be deduced:

The primary amino group at the R1 position appears to be important for activity, as its replacement with a hydroxyl group (1a) decreases potency. A small alkyl substitution on the amine (1b) is well-tolerated.

Electron-withdrawing groups at the R2 position of the benzamide ring, such as fluorine (2a), appear to enhance activity, while electron-donating groups like methoxy (2b) are detrimental.

Increasing the steric bulk on the amide nitrogen (3a) reduces activity, suggesting a constrained binding pocket in this region. Incorporating the methyl groups into a pyrrolidine ring (3b) leads to a slight improvement in potency, possibly due to favorable conformational effects.

These correlations between structural modifications and activity provide a roadmap for the design of next-generation analogues with improved therapeutic potential.

Influence of Substituents on Binding Affinity

The binding affinity of compounds based on the N-(2-aminophenyl)-benzamide scaffold is highly sensitive to the nature and position of various substituents. The 2-amino anilide portion of the molecule is understood to engage in a two-step binding mechanism with class I HDACs (HDAC1, 2, and 3). explorationpub.com This interaction begins with the inhibitor orienting itself within the enzyme's catalytic tunnel, followed by the breaking of an intramolecular hydrogen bond in the 2-amino anilide to coordinate with the essential zinc ion (Zn(II)) in the enzyme's active site. explorationpub.com This mechanism leads to a particularly tight and slow-binding interaction compared to other classes of HDAC inhibitors like hydroxamates. explorationpub.com

Modifications to the benzamide portion of the scaffold, specifically at the 4-position, have been shown to significantly impact inhibitory potency. In one key study, the acetyl group of the known HDAC inhibitor CI-994 was replaced with a 4-(bis(2-chloroethyl)amino)benzoyl group, creating the analogue N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA). This structural alteration resulted in a compound with potent inhibitory activity against class I HDACs, demonstrating the significant influence of this substituent. nih.gov

The following table details the inhibitory concentrations (IC50) of this analogue against specific HDAC enzymes.

| Compound | Target | IC50 (nM) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 |

| HDAC2 | 260.7 | |

| HDAC3 | 255.7 | |

| Data sourced from: nih.gov |

Furthermore, research into a broader class of N-(2-aminophenyl)-benzamide derivatives has identified compounds that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov These studies involved linking various "cap groups," including amino acids like pyroglutamic acid and proline, to the benzamide functionality, highlighting that diverse chemical moieties can be accommodated to achieve high affinity. nih.gov

Impact on Target Specificity

The design of analogues based on the this compound scaffold has also yielded crucial information on achieving selectivity for specific HDAC isoforms. While many 2-amino anilides are selective for class I HDACs over other classes, they often show limited affinity for the HDAC8 isoform within class I. explorationpub.com

Significant gains in selectivity between the highly homologous HDAC1/2 and HDAC3 enzymes can be achieved through strategic substitution. The presence of a lower cavity, or "foot pocket," in the catalytic tunnels of HDAC1 and HDAC2, which is absent in HDAC3, can be exploited in drug design. explorationpub.com Introducing a substituent at the 5-position of the 2-amino anilide ring (meta to the amide linkage) has been shown to dramatically increase potency for HDAC1 and HDAC2 while simultaneously disengaging from HDAC3. explorationpub.com This is because the substituent can occupy this "foot pocket" in HDAC1 and HDAC2, leading to enhanced binding that is not possible with HDAC3. explorationpub.com

The analogue N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) demonstrated a clear selectivity profile within class I HDACs. nih.gov As shown in the table above, it is most potent against HDAC1 (IC50 of 95.2 nM) and is roughly 2.7 times less potent against HDAC2 and 2.6 times less potent against HDAC3. nih.gov This indicates that the 4-(bis(2-chloroethyl)amino) substituent contributes to a preference for HDAC1 over other class I isoforms. nih.gov

Analytical Chemistry Methodologies for the Detection and Quantification of 4 2 Aminophenyl N,n Dimethylbenzamide in Research Matrices

Chromatographic Separations

Chromatographic techniques are fundamental in analytical chemistry for separating components of a mixture. For a compound like 4-(2-Aminophenyl)-N,N-dimethylbenzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable pathways for separation and subsequent analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds. A typical HPLC method for this compound would involve a reversed-phase approach, leveraging the compound's aromatic nature and moderate polarity.

Method development would focus on optimizing several key parameters to achieve efficient separation from matrix components and potential impurities. The choice of a C18 or a phenyl-hexyl stationary phase would be a primary consideration, offering a balance of hydrophobic and π-π interactions. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is preferred to ensure good peak shape and resolution for compounds with differing polarities that may be present in the sample matrix.

Detection is commonly achieved using a UV-Vis detector set at the compound's maximum absorbance wavelength (λmax), which would need to be empirically determined but is expected to be in the UV region due to the aromatic rings.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for the amine group. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. |

| Gradient | 5% to 95% B over 5 minutes | Allows for the elution of a wide range of analytes with varying polarities. |

| Flow Rate | 0.4 mL/min | Optimized for the column dimensions to ensure efficient separation. |

| Column Temp. | 40 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Vol. | 2 µL | Standard volume for analytical HPLC. |

| UV Detection | 254 nm | A common wavelength for detecting aromatic compounds. |

Gas Chromatography (GC) Method Development

For volatile and thermally stable compounds, Gas Chromatography (GC) presents a high-resolution separation technique. The suitability of GC for this compound would depend on its thermal stability and volatility. Derivatization of the primary amine group, for instance, through silylation, might be necessary to improve its thermal stability and chromatographic behavior, reducing peak tailing.

A GC method would typically employ a capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and methylpolysiloxane. The oven temperature program would be optimized to start at a lower temperature to trap the analyte at the head of the column and then ramp up to a higher temperature to ensure its timely elution. A flame ionization detector (FID) would be a suitable general-purpose detector, offering high sensitivity for organic compounds.

Mass Spectrometric Detection Techniques

Mass spectrometry (MS) provides highly specific and sensitive detection when coupled with a chromatographic separation technique. It identifies compounds based on their mass-to-charge ratio (m/z), offering a high degree of confidence in analyte identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

LC-MS is a powerful tool for the quantitative analysis of compounds in complex matrices like biological fluids or environmental samples. Following HPLC separation, the analyte would be introduced into the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode would be highly effective for this compound, as the primary amine and amide functionalities are readily protonated.

For quantification, tandem mass spectrometry (MS/MS) is the gold standard. In this approach, the protonated molecule (precursor ion) is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.

Table 2: Example LC-MS/MS Parameters for Quantification

| Parameter | Specification | Rationale |

| Ionization Mode | ESI Positive | Efficiently ionizes the basic amine and amide groups. |

| Precursor Ion (Q1) | [M+H]⁺ | The mass of the protonated parent molecule. |

| Product Ion (Q3) | To be determined empirically | A stable, high-intensity fragment ion for specific detection. |

| Collision Energy | To be optimized | The energy required to produce the desired fragmentation. |

| Dwell Time | 100 ms | The time spent acquiring data for a specific MRM transition. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

When coupled with GC, mass spectrometry allows for the definitive identification of volatile and semi-volatile compounds. Following separation on the GC column, the eluting compounds enter the MS source, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that produces a characteristic and reproducible fragmentation pattern, often referred to as a compound's "mass spectral fingerprint."

This fingerprint, containing the molecular ion and various fragment ions, can be compared against spectral libraries for confident identification. For quantification using GC-MS, Selected Ion Monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly enhances sensitivity and selectivity compared to scanning the full mass range.

Spectrophotometric Methods for Concentration Determination

For bulk solutions or in instances where a simpler, more accessible method is required, UV-Visible spectrophotometry can be used to determine the concentration of this compound. This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform this analysis, a pure standard of the compound is dissolved in a suitable solvent (one that is transparent in the UV-Vis region of interest, such as ethanol (B145695) or acetonitrile) to prepare a series of solutions of known concentrations. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. The λmax and molar absorptivity (ε) are key parameters that must be determined for the specific compound and solvent system.

Validation of Analytical Procedures

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose. For the detection and quantification of this compound in research matrices, validation ensures the reliability, accuracy, and precision of the results. The validation process is typically guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). researchgate.netich.org

A robust analytical method, often employing techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), must be developed. HPLC is a common choice for the analysis of aromatic amines and their derivatives due to its versatility and the ability to analyze polar, thermolabile compounds without the need for derivatization. thermofisher.com LC-MS/MS offers enhanced selectivity and sensitivity, which is particularly advantageous when dealing with complex research matrices or when very low concentrations of the analyte are expected. oup.comtandfonline.com

The validation of such a method for this compound would involve a systematic evaluation of several key performance characteristics to ensure it is fit for purpose. fda.gov These characteristics include accuracy, precision, sensitivity (Limit of Detection and Limit of Quantification), and linearity.

Accuracy and Precision Assessment

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. actascientific.com It is a measure of the systematic error of the method. For this compound, accuracy is typically assessed by performing recovery studies on spiked samples. This involves adding known amounts of a reference standard of the compound to a blank research matrix (e.g., plasma, tissue homogenate) at different concentration levels. sps.nhs.uk

The analysis is generally performed on a minimum of three concentration levels (low, medium, and high), covering the specified range of the analytical procedure, with multiple replicates (typically 3 to 6) at each level. ich.org The percentage recovery is then calculated by comparing the measured concentration to the known spiked concentration. According to ICH guidelines, for the assay of a drug substance, the accuracy is often expected to be within 98.0% to 102.0% of the true value. researchgate.net For the analysis of impurities, the requirements might be slightly less stringent.

A hypothetical representation of accuracy data for the analysis of this compound in a research matrix is presented below.

Table 1: Accuracy (Recovery) of this compound in a Spiked Research Matrix

| Spiked Concentration (ng/mL) | Measured Concentration (Mean, n=5) (ng/mL) | Recovery (%) |

| 5.0 | 4.92 | 98.4 |

| 50.0 | 50.45 | 100.9 |

| 100.0 | 99.10 | 99.1 |

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. actascientific.com It reflects the random error of the method and is usually expressed as the standard deviation (SD) or relative standard deviation (RSD), also known as the coefficient of variation (CV).

Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing multiple measurements of the same sample on the same day, by the same analyst, and with the same equipment. sps.nhs.uk

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. sps.nhs.uk

For a validated method, the RSD for precision should typically be within acceptable limits. For the assay of a drug substance, the FDA suggests a typical RSD of around 1% is achievable, while for minor components, it may be higher. actascientific.com

Below is a hypothetical data table illustrating the precision assessment for this compound.

Table 2: Precision of the Analytical Method for this compound

| Concentration Level (ng/mL) | Intra-assay Precision (n=6) | Inter-assay Precision (n=6, 3 days) |

| Mean ± SD (ng/mL) | RSD (%) | |

| Low (10.0) | 10.1 ± 0.18 | 1.78 |

| Medium (75.0) | 74.8 ± 0.90 | 1.20 |

| High (150.0) | 151.2 ± 1.66 | 1.10 |

Sensitivity and Linearity Evaluation

Sensitivity

The sensitivity of an analytical method is its ability to discriminate between small differences in concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org It is often determined based on the signal-to-noise ratio, typically accepted at 3:1. youtube.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org A signal-to-noise ratio of 10:1 is commonly used to establish the LOQ. youtube.com

For the analysis of this compound, a sensitive method with low LOD and LOQ values is crucial, especially when analyzing biological samples where the compound may be present at trace levels.

Linearity

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org It is demonstrated by analyzing a series of standards at different concentrations. According to ICH guidelines, a minimum of five concentrations is recommended to establish linearity. ich.org

The data is then plotted as signal response versus concentration, and a linear regression analysis is performed. The key parameters to evaluate linearity are the correlation coefficient (r) and the coefficient of determination (r²). An r² value close to 1.000 (e.g., >0.99) is generally considered indicative of a good linear relationship. nih.gov

The Range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. actascientific.com For an assay, the typical range specified by ICH is 80% to 120% of the test concentration. youtube.com

A summary of hypothetical sensitivity and linearity data for this compound is provided in the table below.

Table 3: Sensitivity and Linearity Characteristics of the Analytical Method

| Parameter | Result |

| Sensitivity | |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Linearity | |

| Linear Range | 1.5 - 200 ng/mL |

| Correlation Coefficient (r) | 0.9997 |

| Coefficient of Determination (r²) | 0.9994 |

| Regression Equation | y = 1568x + 250 |

Emerging Research Directions and Future Perspectives on 4 2 Aminophenyl N,n Dimethylbenzamide

Advanced Synthetic Methodologies and Green Chemistry Approaches

The synthesis of aminobenzamides and their derivatives is an area of active research, with a growing emphasis on efficiency, selectivity, and sustainability. While specific literature on the synthesis of 4-(2-Aminophenyl)-N,N-dimethylbenzamide is not abundant, methods for producing its isomers, such as ortho-amino-N,N-dimethylbenzamide, provide valuable insights.

A notable synthetic route for an isomer involves the reaction of isatoic anhydride (B1165640) with dimethylamine (B145610). google.com This method is highlighted for its use of readily available and affordable raw materials, leading to high reaction yields and operational simplicity, which are favorable for industrial-scale production. google.com The process typically involves dissolving isatoic anhydride in a suitable solvent like methanol, acetonitrile (B52724), or ethylene (B1197577) dichloride, followed by the introduction of dimethylamine at reduced temperatures. google.com The reaction then proceeds at room temperature, with the product precipitating out of the solution. google.com

Table 1: Synthesis of o-amino-N,N-dimethylbenzamide from Isatoic Anhydride and Dimethylamine This interactive table summarizes the reaction conditions and outcomes for the synthesis of an isomer of the target compound.

| Solvent | Dimethylamine Source | Reaction Time (hours) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Methanol | Dimethylamine gas | 4 | 98.8 | 96.8 |

| Acetonitrile | 40% Dimethylamine aqueous solution | 4 | 96.5 | 91.6 |

| N,N-dimethylformamide | Dimethylamino formic acid | 4 | 98.2 | 92.4 |

| Ethylene dichloride | 40% Dimethylamine aqueous solution | 5 | 94.0 | 85.0 |

In line with the principles of green chemistry, researchers are exploring more environmentally benign synthetic strategies. One such approach involves the sunlight-irradiated, iodine-catalyzed reaction of anilines with benzoic acids in water, which circumvents the need for harsh reagents and organic solvents. chemicalbook.com Another green method focuses on the reductive N,N-dimethylation of nitroaromatics using carbon dioxide as a C1 source and a cobalt complex as a catalyst. rsc.org This process is highly chemoselective and represents a significant advancement in sustainable chemistry. rsc.org The development of such green methodologies is crucial for the future synthesis of compounds like this compound, aiming to minimize environmental impact and enhance safety.

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

The integration of computational modeling, particularly Density Functional Theory (DFT), with experimental techniques like X-ray crystallography, NMR, and vibrational spectroscopy, provides a comprehensive understanding of the structural and electronic properties of aminobenzamides. nih.govdoaj.org Studies on N-unsubstituted 2-aminobenzamides have demonstrated the power of this combined approach. nih.govdoaj.org

DFT calculations, often using the B3LYP/6-311++G(d,p) basis set, have been instrumental in determining the most stable conformers of these molecules. nih.govdoaj.org For 2-aminobenzamides, calculations reveal that the conformer where the carbonyl oxygen and the 2-amine group are on the same side is predominant. nih.govdoaj.org This stability is attributed to the formation of a six-membered intramolecular ring stabilized by a hydrogen bond. nih.govdoaj.org

Experimental validation through X-ray diffraction (XRD) has confirmed the presence of this intramolecular hydrogen bond between the amide oxygen and an amine hydrogen in the solid state. nih.govdoaj.org Furthermore, XRD studies have shown that these molecules can form intermolecular hydrogen bonds, leading to the assembly of larger supramolecular structures. nih.govdoaj.org

However, in the solution phase, techniques like 1H-NMR spectroscopy indicate that intramolecular hydrogen bonding between the carbonyl oxygen and the amine protons may not be observable due to rapid proton exchange with the solvent and fast rotation around the Ar-NH2 single bond. nih.govdoaj.org This highlights the importance of using multiple techniques to understand the dynamic behavior of these molecules in different environments.

Exploration of Novel Molecular Interaction Modalities

The functionality of this compound is intrinsically linked to its capacity for molecular interactions, with hydrogen bonding playing a pivotal role. The presence of both hydrogen bond donor (the amino group) and acceptor (the carbonyl oxygen and the dimethylamino nitrogen) sites within the molecule allows for a variety of interaction patterns.

Research on related 2-aminobenzamide (B116534) structures has extensively documented the formation of intramolecular hydrogen bonds between the ortho-amino group and the amide functionality. nih.govdoaj.org This interaction is crucial in dictating the molecule's conformation, often leading to a planar, six-membered ring structure. nih.govdoaj.org The strength and nature of these hydrogen bonds can be modulated by substituents on the aromatic ring. nih.govdoaj.org

Beyond intramolecular interactions, the amide unit can act as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular hydrogen bonds. nih.govmdpi.com This can lead to the self-assembly of molecules into chains, sheets, or more complex three-dimensional networks in the solid state. nih.gov The study of these interactions is fundamental, as the spatial arrangement of molecules in a crystal lattice can significantly influence the material's bulk properties.

Potential Applications as Chemical Probes for Biological System Investigations